CYP3A4 Inhibition Potency: 200-Fold Greater Than Parent Diltiazem
N,N-Didesmethyl diltiazem (MD) is a markedly more potent competitive inhibitor of CYP3A4 than diltiazem and its N-desmethyl analog (MA). In a direct head-to-head comparison using human liver microsomes, MD exhibited an IC50 of 0.6 µM against CYP3A4-mediated testosterone 6β-hydroxylation, compared to 120 µM for diltiazem and 11 µM for MA [1]. Kinetic analysis further revealed a Ki of 0.1 µM for MD, versus approximately 2 µM for MA [1].
| Evidence Dimension | CYP3A4 inhibition (IC50) |
|---|---|
| Target Compound Data | 0.6 µM |
| Comparator Or Baseline | Diltiazem: 120 µM; N-Desmethyl diltiazem: 11 µM |
| Quantified Difference | MD is 200-fold more potent than diltiazem; 18-fold more potent than MA |
| Conditions | Testosterone 6β-hydroxylation assay in human liver microsomes at 50 µM substrate concentration |
Why This Matters
This pronounced potency differential is critical for studies investigating CYP3A4-mediated drug-drug interactions, where the use of MD as a specific inhibitor or analytical standard provides superior sensitivity and mechanistic clarity compared to using diltiazem or MA.
- [1] Sutton D, Butler AM, Nadin L, Murray M. Role of CYP3A4 in human hepatic diltiazem N-demethylation: inhibition of CYP3A4 activity by oxidized diltiazem metabolites. J Pharmacol Exp Ther. 1997 Jul;282(1):294-300. View Source
